1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups
Preparation Methods
The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the chloromethylation of 2-amino-5-methylphenol, followed by a Friedel-Crafts acylation to introduce the chloropropanone moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and chloromethyl groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one include:
1-(2-Amino-5-methylphenyl)-3-chloropropan-1-one: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one: Substitution of chlorine with bromine can alter the compound’s chemical properties and reactivity.
1-(2-Amino-5-(chloromethyl)phenyl)-3-hydroxypropan-1-one: The presence of a hydroxyl group instead of a chlorine atom can significantly change the compound’s solubility and reactivity
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[2-amino-5-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,6,13H2 |
InChI Key |
NPIIMLIMXWTCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C(=O)CCCl)N |
Origin of Product |
United States |
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